![molecular formula C8H10N2 B14674031 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene CAS No. 42464-53-9](/img/structure/B14674031.png)
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylidene-2,3-diazabicyclo[222]oct-2-ene is a unique organic compound characterized by its bicyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene typically involves the photochemical deazetation of 2,3-diazabicyclo[2.2.2]oct-2-ene. This process includes direct irradiation of the compound, leading to the formation of bicyclohexane and other products . The reaction conditions often involve the use of specific wavelengths of light and controlled environments to ensure the desired product formation .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of photochemical reactions and controlled irradiation are likely employed on a larger scale to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure and properties of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. The conditions often involve controlled temperatures, pressures, and the presence of specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include bicyclohexane, hexadiene, and cyclohexene, each with distinct structural and chemical properties .
Aplicaciones Científicas De Investigación
5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding molecular interactions and reactions.
Medicine: Research into potential medicinal applications is ongoing, with a focus on its reactivity and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene involves the cleavage of one C–N bond, followed by conformational changes in a diazenyl biradical and a cyclohexanediyl biradical. This process leads to the formation of various products, each with unique structural properties . The molecular targets and pathways involved are primarily related to the compound’s ability to undergo photochemical transformations under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diazabicyclo[2.2.2]oct-2-ene: A precursor to 5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene, sharing similar structural features but differing in reactivity and applications.
1,4-Dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene: Another related compound with distinct chemical properties and reaction pathways.
Uniqueness
This compound stands out due to its specific photochemical behavior and the unique products formed during its reactions. Its applications in various scientific fields further highlight its importance and potential .
Propiedades
Número CAS |
42464-53-9 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
5,6-dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H10N2/c1-5-6(2)8-4-3-7(5)9-10-8/h7-8H,1-4H2 |
Clave InChI |
DYLKHXZKFOBPAA-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CCC(C1=C)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)

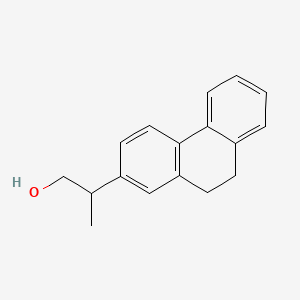

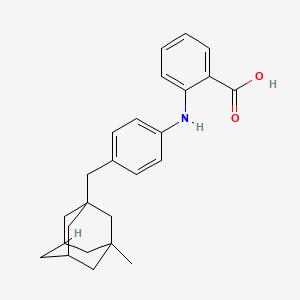
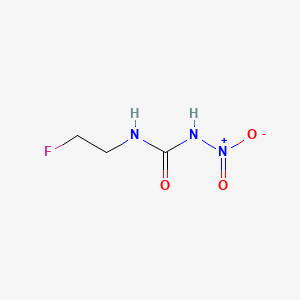
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
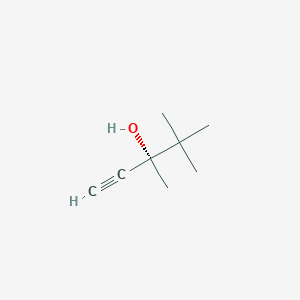
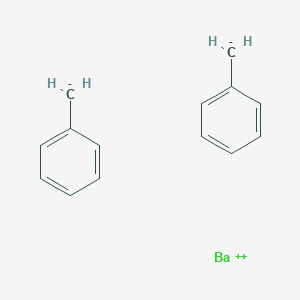
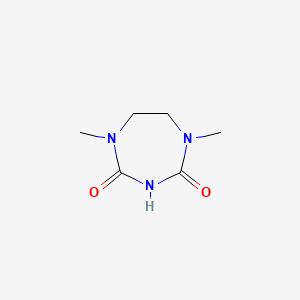

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)


